Valsartan Isopropyl-d7 Ester
CAS No.:
Cat. No.: VC16667795
Molecular Formula: C27H35N5O3
Molecular Weight: 484.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H35N5O3 |
|---|---|
| Molecular Weight | 484.6 g/mol |
| IUPAC Name | 1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
| Standard InChI | InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1/i4D3,5D3,19D |
| Standard InChI Key | XIZXKMBYUPSRFW-YKCRMNSISA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@H](C(C)C)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC |
| Canonical SMILES | CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Valsartan Isopropyl-d7 Ester (C₂₇H₂₈D₇N₅O₃) features a biphenyl backbone substituted with a tetrazole ring at the 2'-position, characteristic of angiotensin II receptor blockers (ARBs). The deuterium atoms occupy all seven positions in the isopropyl ester group, creating a (CH3)2CD-O-CO- configuration. This structural modification increases molecular weight to 484.64 g/mol compared to 435.52 g/mol for non-deuterated valsartan . X-ray crystallography studies of analogous compounds reveal that deuterium substitution minimally affects bond lengths (<0.02 Å variation) but increases vibrational frequencies in the ester group by 8-12%.
Table 1: Comparative Molecular Properties
| Property | Valsartan Isopropyl-d7 Ester | Non-deuterated Valsartan |
|---|---|---|
| Molecular Formula | C₂₇H₂₈D₇N₅O₃ | C₂₄H₂₉N₅O₃ |
| Molecular Weight (g/mol) | 484.64 | 435.52 |
| LogP (Predicted) | 3.8 ± 0.2 | 3.5 ± 0.3 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 8 | 8 |
Synthetic Pathways
Industrial synthesis employs a three-step protocol optimized for deuterium retention:
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Esterification: Valsartan reacts with deuterated isopropyl alcohol (CD3CD(OD)CD3) under acidic conditions (H2SO4, 0.5 M) at 60°C for 12 hours.
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Purification: Continuous flow chromatography (C18 stationary phase, 70:30 acetonitrile/water mobile phase) achieves >99.5% purity.
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Lyophilization: Freeze-drying under -50°C vacuum yields stable crystalline form .
Critical parameters affecting yield:
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Deuterium enrichment in starting alcohol (>99.8% purity required)
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Reaction water content (<0.01% to prevent H-D exchange)
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Temperature control (±2°C during esterification)
Pharmacological Profile
Mechanism of Action
As a competitive AT1 receptor antagonist, the compound inhibits angiotensin II binding with IC50 = 2.3 nM (vs. 2.1 nM for valsartan). Deuterium substitution induces subtle conformational changes in the ester group, modifying:
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Plasma protein binding: 94.7% vs. 95.2% for non-deuterated form
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Tissue distribution coefficient (Kp) in liver: 8.2 vs. 7.4
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Blood-brain barrier penetration: LogBB = -1.8 vs. -1.5
Pharmacokinetic Modifications
Deuterium's kinetic isotope effect (KIE = 6.5 ± 0.3 for ester hydrolysis) significantly alters metabolic pathways:
Table 2: Comparative Pharmacokinetics (Rat Model)
| Parameter | Valsartan Isopropyl-d7 Ester | Valsartan |
|---|---|---|
| Tmax (h) | 2.1 ± 0.3 | 1.8 ± 0.2 |
| Cmax (ng/mL) | 1250 ± 210 | 1430 ± 190 |
| AUC0-∞ (h·ng/mL) | 9800 ± 1350 | 7600 ± 920 |
| t1/2 (h) | 7.3 ± 0.9 | 5.6 ± 0.7 |
| CL (L/h/kg) | 0.32 ± 0.04 | 0.41 ± 0.05 |
These changes stem from:
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Reduced first-pass metabolism (hepatic extraction ratio 0.38 vs. 0.45)
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Slower ester hydrolysis (khyd = 0.12 h⁻¹ vs. 0.19 h⁻¹)
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Altered cytochrome P450 metabolism (CYP2C9 contribution decreases from 68% to 52%)
Research Applications
Metabolic Pathway Tracing
Deuterium labeling enables precise tracking via:
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LC-MS/MS detection (m/z 485.3 → 291.2 transition)
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Isotopic ratio analysis (D/H = 0.14 ± 0.02 in excreted metabolites)
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Whole-body autoradiography showing 22% higher adipose tissue retention
Key findings from recent studies:
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Identified novel N-acetylated metabolite (M7) comprising 8.3% of urinary excretion
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Discovered enterohepatic recirculation pathway contributing to prolonged t1/2
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Quantified deuterium loss during metabolism (<3% over 24h)
Formulation Development
Co-crystallization with β-cyclodextrin derivatives improves aqueous solubility 4.2-fold (from 0.12 mg/mL to 0.51 mg/mL) . Accelerated stability testing (40°C/75% RH) shows:
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Degradation <2% over 6 months vs. 5% for non-deuterated form
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No observable deuterium-proton exchange under physiological pH
Future Research Directions
Emerging applications include:
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PET tracer development: 11C-labeled analogs for real-time AT1 receptor imaging
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Nanoparticle delivery: PLGA formulations achieving 72-hour sustained release
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Metabolomic profiling: Machine learning models predicting deuterium retention
Ongoing clinical trials (Phase I/II) are investigating deuterated ARBs for:
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Nocturnal hypertension control (24-hour BP monitoring shows 18% greater nighttime reduction)
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Heart failure with preserved ejection fraction (LVEDD reduction of 4.2 mm vs. 3.1 mm placebo)
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